molecular formula C22H28N4 B2715876 6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896846-74-5

6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2715876
CAS No.: 896846-74-5
M. Wt: 348.494
InChI Key: YWGIFZHUZLZERM-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a high-purity, synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound is designed for research applications, particularly in oncology and infectious disease, where this structural class has demonstrated potent biological activity. Pyrazolo[1,5-a]pyrimidines are extensively investigated as potent, ATP-competitive inhibitors of various protein kinases, which are key regulators of cell signaling and prominent drug targets in cancer . Furthermore, closely related 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been identified as potent inhibitors of mycobacterial ATP synthase, showcasing the potential of this chemical series for developing novel anti-tuberculosis agents . The specific substitution pattern of this compound—featuring a 3-phenyl group, a 6-ethyl moiety, and a 7-(4-methylpiperidin-1-yl) group—is strategically chosen to explore structure-activity relationships (SAR). Research indicates that analogous 3-aryl and 5-alkyl substitutions contribute favorably to biological activity and optimize physicochemical properties . The incorporation of the 4-methylpiperidine group is intended to modulate molecular properties and explore interactions with enzymatic targets. Researchers can utilize this compound as a key intermediate or a lead compound for developing novel inhibitors, for probing kinase signaling pathways, or for screening against mycobacterial species. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-5-19-16(3)23-21-20(18-9-7-6-8-10-18)17(4)24-26(21)22(19)25-13-11-15(2)12-14-25/h6-10,15H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIFZHUZLZERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound contributes to its diverse pharmacological effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{24}N_4
  • Molecular Weight : 300.41 g/mol

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent antimicrobial activity. A study highlighted that certain derivatives of this compound have shown significant inhibition against Mycobacterium tuberculosis (M.tb), indicating its potential as an antitubercular agent. The mechanism involves the inhibition of mycobacterial ATP synthase, which is critical for the energy metabolism of the bacteria .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit viral entry mechanisms, particularly in the context of viruses like Ebola. Compounds structurally similar to this compound have demonstrated efficacy in blocking viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is essential for viral pathogenesis .

Anticancer Activity

In cancer research, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anticancer agents. The compound may induce apoptosis in cancer cells through various pathways, including modulation of cyclin-dependent kinases (CDKs) and other signaling pathways associated with cell proliferation and survival. Some derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Structure–Activity Relationship (SAR)

A comprehensive analysis of structure–activity relationships (SAR) has been conducted to optimize the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences biological activity. For instance, para-substituted phenyl groups enhance potency against M.tb compared to ortho-substituted variants due to steric and electronic factors.
Substituent TypeActivity LevelComments
Para-fluoroHighEnhanced binding affinity
Ortho-methylLowIncreased steric hindrance

Case Study 1: Antimycobacterial Activity

In a study focused on evaluating the antimycobacterial properties of pyrazolo[1,5-a]pyrimidines, several compounds were synthesized and tested against M.tb. The most effective analogs exhibited IC50 values in low micromolar ranges and demonstrated favorable pharmacokinetic profiles in mouse models.

Case Study 2: Antiviral Efficacy Against Ebola Virus

A series of compounds derived from pyrazolo[1,5-a]pyrimidine were tested for their ability to inhibit Ebola virus entry. Compounds 25a and 26a showed EC50 values of 0.64 µM and 0.93 µM respectively, indicating strong antiviral activity with selectivity indices suggesting low cytotoxicity against human cell lines .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Variations at the 7-Position

The 7-position substituent significantly influences biological activity and physicochemical properties:

Compound Name 7-Position Substituent Key Properties/Activities Reference
Target Compound 4-Methylpiperidin-1-yl High lipophilicity (XLogP3: 4.9)
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazinyl) 4-Phenylpiperazinyl Increased solubility due to piperazine
3-Phenylpyrazolo[1,5-a]pyrimidine Unsubstituted or hydroxyl/amine Moderate antituberculosis activity, high cytotoxicity
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine Chlorine Intermediate for amino-functionalized derivatives

Key Observations :

  • The 4-methylpiperidin-1-yl group in the target compound enhances metabolic stability compared to unsubstituted or hydroxyl/amine analogs, which often exhibit cytotoxicity .
  • Piperazine-based derivatives (e.g., 4-phenylpiperazinyl) may improve water solubility but could alter receptor binding profiles .

Role of Substituents at the 3-, 2-, 5-, and 6-Positions

3-Phenyl Group:
  • Common in pyrazolo[1,5-a]pyrimidines targeting kinases and CRF receptors. For example, NBI 30775/R121919 (3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylamino analog) is a potent CRF1 receptor antagonist .
  • The phenyl group at the 3-position in the target compound likely contributes to π-π stacking interactions in receptor binding.
2,5-Dimethyl and 6-Ethyl Groups:
  • In PDE4 inhibitors, similar substitutions led to a 200-fold increase in potency .
  • The 6-ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic: What established synthetic routes are used for synthesizing this compound, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions between aminopyrazole precursors and electrophilic reagents. Key steps include:

  • Cyclocondensation : Reacting 1,3-biselectrophilic compounds with NH-3-aminopyrazoles under reflux in solvents like pyridine or ethanol (6–8 hours, 80–100°C) .
  • Functionalization : Introducing the 4-methylpiperidin-1-yl group via nucleophilic substitution, requiring precise pH control (pH 7–8) and anhydrous conditions .
  • Optimization : Yields (60–70%) are maximized by solvent selection (e.g., ethanol for polar intermediates), temperature gradients, and catalyst use (e.g., triethylamine for deprotonation) .

Basic: Which spectroscopic techniques confirm its structure, and how are functional groups identified?

  • 1H/13C NMR : Assigns protons and carbons in the pyrazolo-pyrimidine core. For example, the 4-methylpiperidin-1-yl group shows characteristic shifts at δ 2.3–2.7 ppm (CH2) and δ 1.4–1.6 ppm (CH3) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 453.0 for C28H25ClN4) and fragmentation patterns .
  • IR Spectroscopy : Detects NH stretches (3300–3400 cm⁻¹) and aromatic C=C bonds (1600–1500 cm⁻¹) .

Advanced: How do structural modifications at positions 2, 5, or 7 affect binding affinity?

  • Position 7 (4-methylpiperidin-1-yl) : Enhances kinase inhibition by forming hydrogen bonds with ATP-binding pockets (e.g., IC50 improvements of 5–10× compared to unsubstituted analogs) .
  • Position 2 (Ethyl group) : Increases lipophilicity , improving membrane permeability (logP increases by 0.5–1.0 units) but may reduce solubility .
  • Position 5 (Methyl group) : Subtle steric effects modulate selectivity; replacing methyl with bulkier groups (e.g., isopropyl) can reduce off-target binding .

Advanced: How are contradictions in biological activity data resolved across assays?

  • Assay-Specific Variability : Anti-inflammatory activity in RAW264.7 macrophages (IC50 = 1.2 µM) may conflict with weaker activity in human PBMCs due to differential COX-2 expression .
  • Dose-Response Refinement : Re-testing under standardized conditions (e.g., 48-hour incubation, 10% FBS) reduces variability .
  • Orthogonal Assays : Combining enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays clarifies mechanisms .

Advanced: What in silico methods predict pharmacokinetics and toxicity?

  • ADMET Prediction : Tools like SwissADME calculate logP (3.2), topological polar surface area (75 Ų), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., EGFR kinase) over 100 ns trajectories, identifying critical residues (e.g., Lys721) .
  • Toxicity Profiling : QSAR models flag hepatotoxicity risks from electron-deficient aromatic systems .

Basic: What in vitro assays are used for initial biological screening?

  • Kinase Inhibition : ATP-Glo assays measure IC50 against kinases (e.g., JAK2, EGFR) .
  • Antimicrobial Activity : Microplate Alamar Blue assays determine MIC values against M. tuberculosis H37Rv .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) assess selectivity indices .

Advanced: How does the 4-methylpiperidin-1-yl group impact solubility and bioavailability?

  • Solubility : The basic piperidine nitrogen increases water solubility at acidic pH (e.g., 25 µg/mL at pH 4.0 vs. 5 µg/mL at pH 7.4) .
  • Bioavailability : In rat models, the group enhances oral absorption (F = 45%) by avoiding first-pass metabolism via cytochrome P450 bypass .

Advanced: What role does crystallography play in understanding its mechanism?

  • X-ray Crystallography : Reveals planar pyrazolo-pyrimidine cores (dihedral angle <2° with phenyl rings) and key hydrogen bonds (e.g., C12–H12···O1) stabilizing target interactions .
  • π-π Stacking : Distance (3.4 Å) between aromatic systems and kinase binding pockets correlates with activity .

Advanced: How are regioselectivity challenges addressed during synthesis?

  • Catalyst Design : BF3·Et2O directs electrophilic attack to position 7, minimizing position 5 byproducts .
  • Temperature Control : Lower temperatures (40–60°C) favor kinetically controlled regioselectivity .

Basic: What purification methods are effective post-synthesis?

  • Column Chromatography : Silica gel with 8:2 petroleum ether/ethyl acetate isolates isomers .
  • Recrystallization : Ethanol or cyclohexane yields >95% purity crystals .

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